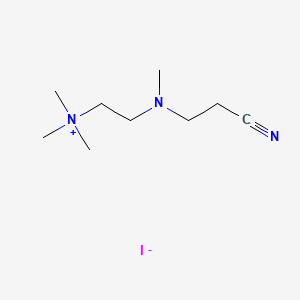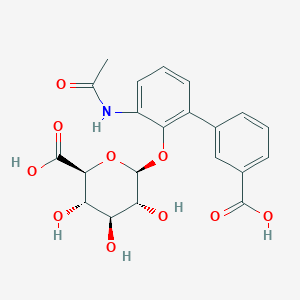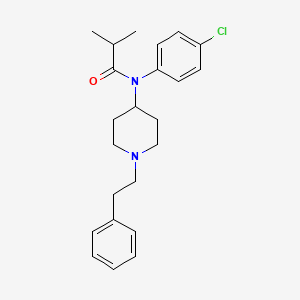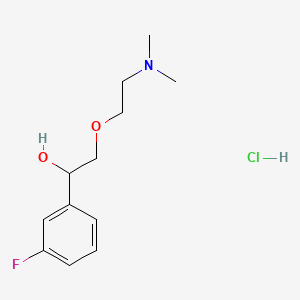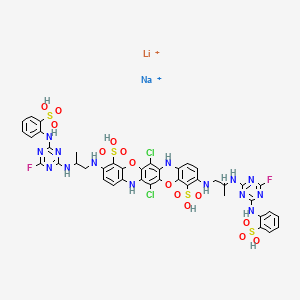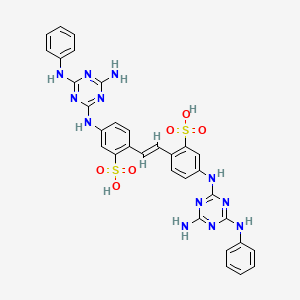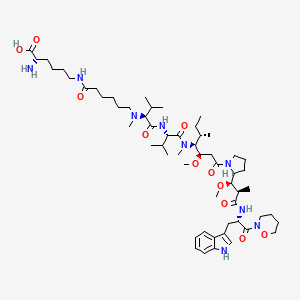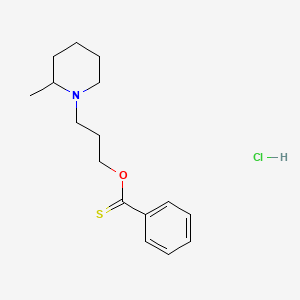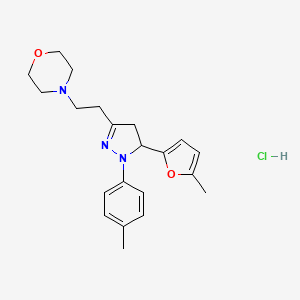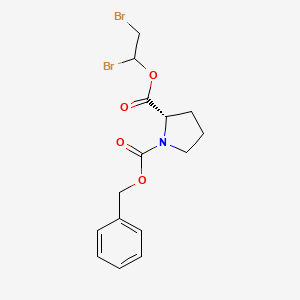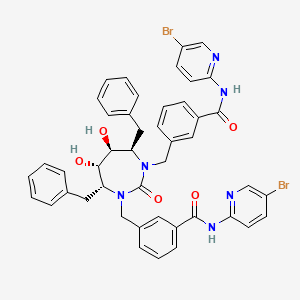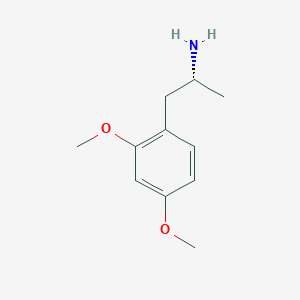
2,4-Dimethoxyamphetamine, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxyamphetamine, ®-, is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 4 positions. The compound’s chemical formula is C11H17NO2, and it has a molecular weight of 195.258 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxyamphetamine, ®-, typically involves the amination of 2,4-dimethoxyphenylacetone. One method employs microbial synthesis using soil isolates such as Arthrobacter sp. KNK168 and Pseudomonas sp. KNK425. These microorganisms aminate 2,4-dimethoxyphenylacetone in the presence of sec-butylamine as an amino donor, yielding the ®- and (S)-isomers with high enantioselectivity .
Industrial Production Methods
Industrial production methods for 2,4-Dimethoxyamphetamine, ®-, are not well-documented due to its limited use and legal restrictions. the microbial synthesis method mentioned above could be scaled up for industrial applications, provided the necessary bioreactors and fermentation conditions are optimized.
化学反应分析
Types of Reactions
2,4-Dimethoxyamphetamine, ®-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,4-Dimethoxyamphetamine, ®-, can yield 2,4-dimethoxyphenylacetone or 2,4-dimethoxybenzoic acid.
科学研究应用
Chemistry: It serves as a precursor for synthesizing other psychoactive compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s effects on neurotransmitter systems make it a subject of interest in neuropharmacology research.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Its limited industrial applications are primarily in research and development settings.
作用机制
The mechanism of action of 2,4-Dimethoxyamphetamine, ®-, involves its interaction with monoamine transporters and receptors. It acts as a substrate for the serotonin, dopamine, and norepinephrine transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Additionally, it inhibits monoamine oxidase, preventing the breakdown of monoamines .
相似化合物的比较
2,4-Dimethoxyamphetamine, ®-, is similar to other dimethoxyamphetamines, such as 2,5-Dimethoxyamphetamine and 3,4-Dimethoxyamphetamine. its unique substitution pattern at the 2 and 4 positions distinguishes it from its isomers. Other similar compounds include:
- 2,3-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological profiles and effects.
属性
CAS 编号 |
67313-94-4 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2R)-1-(2,4-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
InChI 键 |
DQWOZMUBHQPFFF-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CC1=C(C=C(C=C1)OC)OC)N |
规范 SMILES |
CC(CC1=C(C=C(C=C1)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


